molecular formula C19H23N5O3 B2754535 N-cyclopentyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-69-9

N-cyclopentyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2754535
CAS No.: 946311-69-9
M. Wt: 369.425
InChI Key: HQIHBRGUVNLAMB-UHFFFAOYSA-N
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Description

N-Cyclopentyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic small molecule based on a tetrahydroimidazo[2,1-c][1,2,4]triazine core scaffold, a structure class investigated for its potential in medicinal chemistry and drug discovery . Compounds with this core structure are often explored as targeted inhibitors for kinase and other enzyme-related research . The structure features a carboxamide linker connected to a cyclopentyl group and an 8-(4-ethoxyphenyl) substituent, which may influence its bioavailability and target binding affinity. This makes it a candidate for researchers studying structure-activity relationships (SAR) and developing novel therapeutic agents . As a key intermediate, this compound can be utilized in high-throughput screening campaigns, lead optimization studies, and biochemical assay development . It is supplied for non-human research applications only. Strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-cyclopentyl-8-(4-ethoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-2-27-15-9-7-14(8-10-15)23-11-12-24-18(26)16(21-22-19(23)24)17(25)20-13-5-3-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIHBRGUVNLAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an imidazo-triazine core. Its molecular formula is C19H24N4O2C_{19}H_{24}N_4O_2 with a molecular weight of approximately 336.43 g/mol. The presence of cyclopentyl and ethoxyphenyl groups contributes to its unique biological profile.

Biological Activity Overview

Recent studies have indicated that the compound exhibits several biological activities:

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound has significant cytotoxic effects against various cancer cell lines. For instance, it showed an IC50 value of 12 µM against HL-60 promyelocytic leukemia cells .
    • Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against a range of pathogens. It demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
  • Anti-inflammatory Effects :
    • In animal models of inflammation, the compound reduced edema and inflammatory cytokine levels significantly compared to controls. This suggests potential utility in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessIC50/MICReference
AnticancerHigh12 µM (HL-60)
AntimicrobialModerate8 - 32 µg/mL
Anti-inflammatorySignificantNot specified

Case Study: Anticancer Mechanism

A detailed study explored the anticancer mechanism of this compound using the HL-60 cell line. The results indicated that treatment with this compound led to:

  • Increased expression of pro-apoptotic markers.
  • Decreased expression of anti-apoptotic proteins.
    This suggests a dual mechanism involving both direct cytotoxicity and modulation of apoptotic pathways .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively at low concentrations. The study concluded that this compound could be a lead candidate for developing new antimicrobial agents .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a tetrahydroimidazo[2,1-c][1,2,4]triazine core. Its molecular formula is C25H34N6O3SC_{25}H_{34}N_{6}O_{3}S, with a molecular weight of approximately 498.6 g/mol. The unique arrangement of functional groups contributes to its diverse biological activities.

Anticancer Properties

Research indicates that compounds similar to N-cyclopentyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell survival and proliferation.
  • Case Studies : In vitro studies have shown promising results against various cancer cell lines. For example, derivatives of triazine compounds have demonstrated significant growth inhibition percentages in human cancer cell lines such as SNB-19 and OVCAR-8 .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Antibacterial and Antitubercular Activities : Similar compounds have been evaluated for their effectiveness against bacterial strains and Mycobacterium tuberculosis. The triazine derivatives showed comparable efficacy to standard antibiotics like Ciprofloxacin and Rifampicin .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties:

  • Mechanism : It is hypothesized that the inhibition of pro-inflammatory cytokines could be a mechanism through which this compound exerts its effects.

Drug Development

The unique structure of this compound positions it as a candidate for drug development:

Application AreaDescription
AnticancerTargeting specific cancer pathways to inhibit tumor growth
AntimicrobialPotential treatment for resistant bacterial infections
Anti-inflammatoryReducing inflammation in chronic diseases

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

  • Modification of Functional Groups : Altering substituents on the triazine ring can enhance biological activity and selectivity towards target cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of imidazo-triazine derivatives are highly dependent on substituents at positions 3 and 6. Key comparisons include:

Table 1: Structural Comparison of Selected Analogues
Compound Name R Group (Position 8) Position 3 Functional Group Key Modifications
Target Compound 4-ethoxyphenyl Cyclopentyl carboxamide High polarity due to carboxamide
Ethyl 8-(4-methoxyphenyl)-...-carboxylate (EIMTC) 4-methoxyphenyl Ethyl ester Enhanced membrane permeability
Ethyl 2-[8-(3-chlorophenyl)-...]acetate (Compound 4) 3-chlorophenyl Ethyl ester High tumor selectivity
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-...-carboxamide 4-fluorophenyl Isopropoxypropyl carboxamide Fluorine-enhanced electronegativity
  • Position 8 Substituents : The 4-ethoxyphenyl group in the target compound provides moderate electron-donating effects compared to 3-chlorophenyl (electron-withdrawing in Compound 4) or 4-fluorophenyl (electronegative in ). These differences influence binding affinity to cellular targets and metabolic stability.

Thermal Stability and Decomposition

Thermal behavior studies on ethyl ester analogues (e.g., compounds 1–6) reveal decomposition pathways under oxidative and inert conditions . Key findings:

Table 2: Thermal Properties of Selected Analogues
Compound Type Decomposition Onset (°C) Key Degradation Products Atmosphere
Ethyl ester derivatives 180–220 CO₂, NH₃, aromatic fragments Oxidative/Inert
Target Compound (Predicted) ~200–230 (estimated) Cyclopentylamine, ethoxybenzene Oxidative
  • The cyclopentyl carboxamide in the target compound may delay decomposition compared to ethyl esters due to stronger hydrogen bonding and thermal resistance .
  • Esters like EIMTC degrade at lower temperatures, releasing volatile byproducts (e.g., ethanol), whereas carboxamides produce stable amines .

Antiproliferative and Anticancer Activity

Pharmacokinetic Properties

  • Membrane Permeability : Esters (e.g., EIMTC) cross the blood-brain barrier (BBB) more efficiently than carboxamides, as confirmed by QSAR models .
  • Toxicity: Carboxamide derivatives (target compound, ) show lower cytotoxicity to normal fibroblasts compared to ester-based compounds .

Q & A

Q. What ethical guidelines govern experimental design in pharmacological research for novel compounds?

  • Methodological Answer : Follow institutional review board (IRB) protocols for in vivo studies, emphasizing the 3Rs (Replacement, Reduction, Refinement). Transparent reporting of negative results and data contradictions is critical to avoid publication bias .

Tables for Key Methodological Comparisons

Technique Application Advantages Limitations
NMR Spectroscopy Structural confirmationHigh resolution for functional groupsRequires high purity (>95%)
HPLC-MS Purity assessmentSensitive to trace impuritiesCostly solvent consumption
MD Simulations Permeability predictionAtomic-level insightsComputationally intensive
AI-Driven Synthesis Reaction optimizationReduces experimental iterationsRequires large training datasets

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